Ácido 5-yodo-2-trifluorometoxifenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

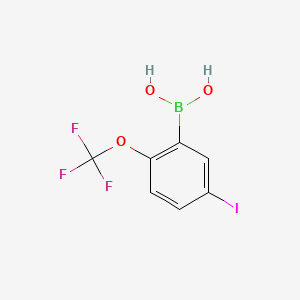

5-Iodo-2-trifluoromethoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BF3IO3 and a molecular weight of 331.83 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a boronic acid moiety attached to a phenyl ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .

Aplicaciones Científicas De Investigación

5-Iodo-2-trifluoromethoxyphenylboronic acid has several applications in scientific research:

Biology: The compound can be used to create biologically active molecules that can interact with specific biological targets.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their versatility in various chemical reactions, most notably in the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds .

Métodos De Preparación

The synthesis of 5-iodo-2-trifluoromethoxyphenylboronic acid typically involves the following steps:

Trifluoromethoxylation: The addition of a trifluoromethoxy group.

Boronic Acid Formation: The final step involves converting the phenyl ring into a boronic acid derivative.

The reaction conditions for these steps often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability .

Análisis De Reacciones Químicas

5-Iodo-2-trifluoromethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .

Comparación Con Compuestos Similares

5-Iodo-2-trifluoromethoxyphenylboronic acid can be compared with other boronic acid derivatives such as:

Phenylboronic Acid: Lacks the iodine and trifluoromethoxy groups, making it less reactive in certain coupling reactions.

4-Iodo-2-trifluoromethoxyphenylboronic Acid: Similar structure but with the iodine atom at a different position, affecting its reactivity and selectivity in reactions.

2-Trifluoromethoxyphenylboronic Acid: Lacks the iodine atom, which can influence its coupling efficiency and the types of reactions it can undergo.

The unique combination of the iodine and trifluoromethoxy groups in 5-iodo-2-trifluoromethoxyphenylboronic acid provides distinct reactivity and selectivity advantages in synthetic applications .

Actividad Biológica

5-Iodo-2-trifluoromethoxyphenylboronic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Iodo-2-trifluoromethoxyphenylboronic acid features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of both iodine and trifluoromethoxy groups enhances its reactivity and biological interactions. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that phenylboronic acids, including 5-iodo-2-trifluoromethoxyphenylboronic acid, exhibit moderate antimicrobial properties. A study focused on related compounds demonstrated their effectiveness against various strains of bacteria and fungi.

In Vitro Studies

In vitro tests have shown that related compounds possess the following Minimum Inhibitory Concentration (MIC) values:

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 100 | Moderate activity |

| Aspergillus niger | 50 | Higher activity |

| Escherichia coli | 75 | Comparable to standard |

| Bacillus cereus | 25 | Lower than AN2690 (Tavaborole) |

These findings suggest that the compound may inhibit microbial growth effectively, particularly against Bacillus cereus, where it outperformed the established antifungal drug Tavaborole .

The antimicrobial mechanism is hypothesized to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. Docking studies indicate that the cyclic isomer of 5-iodo-2-trifluoromethoxyphenylboronic acid may bind effectively within the active site of LeuRS from microorganisms such as Candida albicans and Escherichia coli. This binding prevents the incorporation of leucine into proteins, thereby inhibiting microbial growth .

Anticancer Activity

Emerging evidence also points to potential anticancer properties. Boronic acids have been studied for their ability to target cancer cells through various mechanisms, including:

- Inhibition of Proteasomes : Boron-containing compounds can disrupt protein degradation pathways in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in malignant cells.

Case Studies

A notable case study examined the effects of boronic acids on human cancer cell lines, revealing:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Proteasome inhibition |

These results indicate that 5-iodo-2-trifluoromethoxyphenylboronic acid may possess significant anticancer potential, warranting further investigation into its efficacy and mechanisms .

Propiedades

IUPAC Name |

[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPPAYYLWWNTBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681719 |

Source

|

| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-12-0 |

Source

|

| Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.